molecular formula C10H9ClO3 B1312606 Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate CAS No. 1266249-44-8

Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate

Cat. No.: B1312606
CAS No.: 1266249-44-8
M. Wt: 212.63 g/mol
InChI Key: BZHVHNVZOHIELV-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$3$$):
    • δ 7.58 (d, $$ J = 16.0 \, \text{Hz} $$, 1H, acrylate CH).
    • δ 6.95–7.25 (m, 3H, aromatic CH).
    • δ 5.85 (s, 1H, phenolic OH).
    • δ 3.78 (s, 3H, OCH$$
    3$$).
  • $$ ^{13}\text{C} $$ NMR (100 MHz, CDCl$$3$$):
    • δ 167.2 (C=O).
    • δ 150.1 (C-OH).
    • δ 128.9–134.5 (aromatic C-Cl and C-CH).
    • δ 52.1 (OCH$$
    3$$).
  • Infrared (IR) Spectroscopy

    Key absorption bands (cm$$^{-1}$$):

    • 3280 (O-H stretch, phenolic).
    • 1715 (C=O stretch, ester).
    • 1630 (C=C stretch, acrylate).
    • 755 (C-Cl bend).

    UV-Vis Spectroscopy

    The compound exhibits a strong absorption band at $$ \lambda_{\text{max}} = 335 \, \text{nm} $$ (in methanol), attributed to the π→π$$^*$$ transition of the conjugated acrylate-phenyl system. Time-Dependent DFT (TDDFT) calculations correlate this with a HOMO→LUMO energy gap of 3.05–3.12 eV.

    Table 2: Spectroscopic data summary

    Technique Key Signals Assignment
    $$ ^1\text{H} $$ NMR δ 7.58 (d, $$ J = 16.0 \, \text{Hz} $$) Acrylate β-hydrogen
    IR 1715 cm$$^{-1}$$ Ester carbonyl stretch
    UV-Vis 335 nm Conjugated π-system excitation

    Properties

    IUPAC Name

    methyl (E)-3-(3-chloro-4-hydroxyphenyl)prop-2-enoate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H9ClO3/c1-14-10(13)5-3-7-2-4-9(12)8(11)6-7/h2-6,12H,1H3/b5-3+
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BZHVHNVZOHIELV-HWKANZROSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC(=O)C=CC1=CC(=C(C=C1)O)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    COC(=O)/C=C/C1=CC(=C(C=C1)O)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H9ClO3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    212.63 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    185527-66-6
    Record name Methyl (2E)-3-(3-chloro-4-hydroxyphenyl)-2-propenoate
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=185527-66-6
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

    Preparation Methods

    Esterification of 3-chloro-4-hydroxyphenylacrylic Acid

    One of the primary routes to synthesize methyl 3-(3-chloro-4-hydroxyphenyl)acrylate is through the esterification of the corresponding acrylic acid derivative. This involves reacting 3-chloro-4-hydroxyphenylacrylic acid with methanol under acidic conditions to form the methyl ester.

    • Reaction conditions: Typically, acid catalysts such as sulfuric acid or p-toluenesulfonic acid are used.
    • Temperature: Reflux conditions around 60–80 °C are common.
    • Duration: Reaction times vary from 2 to 6 hours depending on scale and catalyst.
    • Purification: Post-reaction, the mixture is cooled, and the product is isolated by crystallization or extraction followed by drying.

    This method benefits from straightforward reaction steps and relatively high yields, often exceeding 80% when optimized.

    Knoevenagel Condensation Approach

    Another widely reported method involves the Knoevenagel condensation between 3-chloro-4-hydroxybenzaldehyde and methyl acrylate or its equivalents.

    • Mechanism: The aldehyde group of 3-chloro-4-hydroxybenzaldehyde condenses with the active methylene group of methyl acrylate in the presence of a base catalyst.
    • Catalysts: Common bases include piperidine, ammonium acetate, or secondary amines.
    • Solvents: Ethanol, methanol, or deep eutectic solvents have been employed to improve substrate solubility and reaction efficiency.
    • Reaction conditions: Mild heating (50–80 °C) for several hours.
    • Yield: Moderate to good yields (50–70%) depending on catalyst and solvent system.

    This method is advantageous for its ability to introduce the acrylate moiety directly and allows for structural variations by changing the aldehyde or active methylene components.

    Alternative Synthetic Routes

    • Acylation of methyl 3-(4-hydroxyphenyl)acrylate: Selective chlorination at the 3-position of the phenyl ring can be performed post-esterification using chlorinating agents such as N-chlorosuccinimide (NCS) under controlled conditions.
    • Direct synthesis from substituted phenols: Some patents describe multi-step syntheses starting from phenolphthalein derivatives and involving amine adduct formation, neutralization, and alcohol heating steps to yield hydroxyaryl acrylates, which can be adapted for the chloro-substituted analogs.

    Comparative Data Table of Preparation Methods

    Preparation Method Key Reagents Catalyst/Conditions Yield (%) Advantages Limitations
    Esterification of acrylic acid 3-chloro-4-hydroxyphenylacrylic acid + methanol Acid catalyst, reflux 60–80 °C 80–88 High yield, straightforward Requires pure acid precursor
    Knoevenagel condensation 3-chloro-4-hydroxybenzaldehyde + methyl acrylate Base catalyst, mild heat 50–70 Direct acrylate introduction Moderate yield, substrate solubility issues
    Post-esterification chlorination Methyl 3-(4-hydroxyphenyl)acrylate + NCS Chlorinating agent, mild conditions Variable Allows selective chlorination Additional step, potential side reactions
    Multi-step phenolphthalein route Phenolphthalein derivatives + amines Heating, neutralization, alcohol reflux Not specified Versatile for related compounds Complex, multi-step

    Chemical Reactions Analysis

    Types of Reactions

    Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate undergoes various chemical reactions, including:

    Common Reagents and Conditions

      Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

      Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

      Substitution: Amines, thiols, sodium hydroxide (NaOH)

    Major Products Formed

    Scientific Research Applications

    Medicinal Chemistry Applications

    Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate is primarily recognized for its role in the development of selective estrogen receptor downregulators (SERDs). In a study focused on synthesizing new SERDs, this compound was utilized in nucleophilic aromatic substitution reactions, which are essential for the formation of complex pharmaceutical agents. The research indicated that the presence of the chloro substituent enhances the selectivity and efficacy of the resulting compounds against estrogen receptors, making them potential candidates for treating hormone-dependent cancers such as breast cancer .

    Case Study: SERD Development

    • Objective : To synthesize novel SERDs for breast cancer treatment.
    • Method : this compound was employed in SNAr coupling reactions.
    • Results : Compounds synthesized exhibited significant binding affinity to estrogen receptors and showed promising results in cell viability assays conducted on MCF-7 breast cancer cell lines.

    Organic Synthesis

    In organic synthesis, this compound serves as a versatile building block. Its reactivity allows it to participate in various chemical transformations, including polymerization and cross-coupling reactions. The compound's structure facilitates the formation of more complex molecules, which can be tailored for specific applications in pharmaceuticals and agrochemicals.

    The compound has also been explored for its potential use in materials science, particularly in the development of functional polymers. Its acrylate moiety allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

    Case Study: Functional Polymers

    • Objective : To develop high-performance polymers using this compound.
    • Method : The acrylate was copolymerized with other monomers to create a series of thermally stable materials.
    • Results : The resulting polymers demonstrated improved thermal properties compared to traditional polymer systems.

    Future Directions and Research Opportunities

    Ongoing research is focusing on expanding the applications of this compound in various fields:

    • Pharmaceuticals : Further optimization of SERDs for enhanced efficacy and reduced side effects.
    • Polymer Chemistry : Exploration of new copolymer systems that leverage the unique properties of this compound.
    • Green Chemistry : Investigating sustainable synthesis methods to minimize environmental impact.

    Mechanism of Action

    The mechanism of action of methyl 3-(3-chloro-4-hydroxyphenyl)acrylate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways .

    Comparison with Similar Compounds

    Structural Analogues and Substitution Patterns

    The following table summarizes key structural analogues and their differences:

    Compound Name Substituents Functional Groups Key Differences CAS/Reference
    Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate 3-Cl, 4-OH Acrylate ester, hydroxyl, chlorine Reference compound 1266249-44-8
    (E)-Methyl 3-(3-chloro-4-methoxyphenyl)-2-cyanoacrylate 3-Cl, 4-OCH₃ Cyano, acrylate ester, methoxy Methoxy instead of hydroxyl; cyano group enhances electrophilicity Georganics, 2010
    (E)-Methyl 3-(3-fluoro-4-methylphenyl)acrylate 3-F, 4-CH₃ Acrylate ester, methyl, fluorine Fluorine (electron-withdrawing) vs. chlorine; methyl reduces polarity 1563308-80-4
    3-(4-Chlorophenyl)acrylic acid 4-Cl Carboxylic acid, chlorine Absence of hydroxyl and ester groups; free carboxylic acid enhances acidity 1615-02-7
    (Z)-Methyl 3-(2,4-dichlorophenyl)-3-hydroxyacrylate 2-Cl, 4-Cl, 3-OH Hydroxy, acrylate ester, dichloro Dichloro substitution; Z-configuration affects steric interactions Acta Cryst. E, 2012
    3-Acetyl-4-hydroxyphenyl acrylate 4-OH, 3-acetyl Acrylate ester, acetyl, hydroxyl Acetyl group introduces ketone reactivity Acta Cryst. E

    Physicochemical Properties

    • Polarity and Solubility: The hydroxyl group in this compound increases polarity and water solubility compared to its methoxy () or methyl () analogues. The cyano group in (E)-Methyl 3-(3-chloro-4-methoxyphenyl)-2-cyanoacrylate significantly lowers solubility in polar solvents due to increased hydrophobicity .
    • Reactivity :
      • The hydroxyl group participates in hydrogen bonding and oxidative reactions, whereas methoxy or methyl groups are less reactive .
      • Chlorine’s electron-withdrawing effect stabilizes the acrylate system more effectively than fluorine or methyl substituents .

    Biological Activity

    Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate, a compound with notable structural features, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative studies.

    Chemical Structure and Properties

    This compound contains a chloro group and a hydroxy group on the phenyl ring, contributing to its unique chemical reactivity and biological properties. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which may influence its biological activity.

    Property Value
    Molecular FormulaC₁₁H₁₃ClO₃
    Molecular Weight232.68 g/mol
    Density1.2 ± 0.1 g/cm³
    Boiling Point306.6 ± 17.0 °C at 760 mmHg

    The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydroxy group can form hydrogen bonds with biomolecules, while the chloro group may participate in halogen bonding. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

    Antimicrobial Properties

    Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

    • Case Study : A study demonstrated that the compound showed inhibitory effects on Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL .

    Anti-inflammatory Effects

    The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory mediators in cellular models.

    • Research Findings : In a study examining the effects of methyl derivatives on inflammation, it was noted that this compound significantly reduced levels of nitric oxide (NO) and other inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophages .

    Comparative Analysis with Similar Compounds

    To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

    Compound Key Features Biological Activity
    Methyl 3-(4-hydroxyphenyl)acrylateLacks chloro groupModerate antimicrobial activity
    Methyl 3-(4-methoxyphenyl)acrylateContains methoxy instead of hydroxyAntioxidant properties
    Methyl 3-(3-amino-4-hydroxyphenyl)acrylateReduced form with amino groupEnhanced anti-inflammatory effects

    Applications in Drug Development

    Given its promising biological activities, this compound is being explored as a potential lead compound in drug development. Its unique structure allows for further modifications that could enhance efficacy and reduce toxicity.

    Q & A

    Basic Questions

    Q. What are the recommended synthetic routes for Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate, and how can reaction conditions be optimized?

    • Methodology : A common approach involves esterification of the corresponding acrylic acid derivative. For example, esterification under mild basic conditions (e.g., K₂CO₃ in a CH₂Cl₂/MeOH mixture) can yield the target ester while preserving sensitive functional groups like hydroxyl or chloro substituents . Catalysts such as DBU (1,8-diazabicycloundec-7-ene) at ambient temperature have been used for analogous acrylate syntheses, achieving yields of 60–71% . Optimization may involve adjusting solvent polarity, temperature, and protecting group strategies (e.g., acetyl groups for phenolic hydroxyl protection).

    Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

    • Methodology : Single-crystal X-ray diffraction is essential for resolving stereochemistry and confirming the (E)- or (Z)-configuration of the acrylate moiety, as seen in structurally similar compounds . NMR (¹H/¹³C) and IR spectroscopy can identify functional groups (e.g., ester carbonyl at ~1700 cm⁻¹) and substituent positions. For hydroxyphenyl derivatives, phenolic -OH signals in NMR (δ ~5–6 ppm) may require deuterated DMSO for clarity due to hydrogen bonding .

    Q. What safety protocols are recommended for handling this compound in laboratory settings?

    • Methodology : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact. First-aid measures include immediate rinsing with water for skin/eye exposure and artificial respiration if inhaled . Storage should prioritize cool, dry conditions away from oxidizers. For analogs with reactive groups (e.g., chlorosulfonyl), inert atmospheres or stabilizers may be required .

    Advanced Research Questions

    Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns or unexpected IR peaks) be resolved for this compound?

    • Methodology : Contradictions often arise from dynamic effects (e.g., rotamers) or impurities. Techniques include:

    • Variable-temperature NMR to identify conformational exchange .
    • High-resolution mass spectrometry (HRMS) to confirm molecular integrity.
    • Computational modeling (DFT) to predict NMR/IR spectra and compare with experimental data . For crystallographic ambiguities, refining data-to-parameter ratios (e.g., >15:1) and validating R-factors (<0.05) ensure structural accuracy .

    Q. How can substituent effects (e.g., chloro vs. hydroxyl groups) on the compound’s reactivity be systematically studied?

    • Methodology : Design comparative experiments using analogs (e.g., 3-trifluoromethyl or 4-methoxyphenyl derivatives) . Key steps:

    • Kinetic studies under controlled conditions (e.g., ester hydrolysis rates in acidic/basic media).
    • Electron-withdrawing groups (e.g., -Cl) may increase electrophilicity of the acrylate double bond, measured via Michael addition kinetics .
    • Computational analysis (e.g., Hammett σ values) to correlate substituents with reactivity trends .

    Q. What strategies are effective in scaling up synthesis without compromising yield or purity?

    • Methodology :

    • Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-couplings) or enzymatic esterification for greener synthesis .
    • Purification : Gradient elution in flash chromatography or recrystallization from ethanol/water mixtures to remove byproducts .
    • Process Monitoring : In-line FTIR or HPLC to track reaction progress and optimize feed rates .

    Q. How can the compound’s potential as a bioactive precursor (e.g., antioxidant or enzyme inhibitor) be evaluated?

    • Methodology :

    • In vitro assays : DPPH radical scavenging for antioxidant activity, comparing with standards like methyl 3-(3,4-dihydroxyphenyl)acrylate .
    • Molecular docking : Simulate interactions with target enzymes (e.g., tyrosine kinases) using software like AutoDock, guided by crystallographic data from related structures .
    • Structure-Activity Relationship (SAR) : Synthesize derivatives with modified substituents (e.g., replacing -Cl with -CF₃) and correlate changes with bioactivity .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.